molecular formula C13H9NO5 B6388934 2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid CAS No. 1261956-17-5

2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid

Cat. No.: B6388934
CAS No.: 1261956-17-5
M. Wt: 259.21 g/mol
InChI Key: WTLFWBGOKSFKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nicotinic acid core with a hydroxy group at the 2-position and a methylenedioxyphenyl group at the 5-position. Its distinctive structure lends itself to a variety of chemical reactions and applications, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid typically involves the reaction of o-phenylenediamine with 5-methoxysalicaldehyde. This reaction is carried out under controlled conditions and monitored using techniques such as FT-IR, 1H-NMR, 13C-NMR, and GC–MS . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above. This could include the use of continuous flow reactors, automated monitoring systems, and purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The hydroxy and methylenedioxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and methylenedioxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their function .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-9(13(16)17)3-8(5-14-12)7-1-2-10-11(4-7)19-6-18-10/h1-5H,6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLFWBGOKSFKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.